Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- 2-Fluorobenzylidene group: Introduces electron-withdrawing effects and influences molecular conformation via steric and electronic interactions .
- 2-Methoxyphenyl substituent: Enhances solubility and modulates electronic properties through electron-donating methoxy groups .
The compound is synthesized via a Biginelli reaction followed by cyclization with ethyl chloroacetate and 2-fluorobenzaldehyde, yielding crystals suitable for X-ray diffraction studies . Its crystal structure (monoclinic, space group P21/n) reveals planar thiazolo-pyrimidine rings and dihedral angles of 89.86° between the benzylidene and phenyl groups, influencing packing via C–H···O and π-π interactions .
Properties
CAS No. |
371130-05-1 |
|---|---|
Molecular Formula |
C24H21FN2O4S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-fluorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21FN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)16-10-6-8-12-18(16)30-3)22(28)19(32-24)13-15-9-5-7-11-17(15)25/h5-13,21H,4H2,1-3H3/b19-13- |
InChI Key |
QYLNDLZPCSIJEJ-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=CC=C4F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=CC=C4F)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with 2-methoxyphenylacetic acid to form an intermediate, which is then cyclized with thiourea and ethyl acetoacetate under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolopyrimidines.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Studies have indicated that compounds with thiazolo-pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines. The specific modifications in ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo may enhance its potency against tumors by interfering with cellular proliferation pathways.
-
Antimicrobial Properties :
- Research suggests that thiazolo-pyrimidine derivatives possess antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal strains, making it a candidate for developing new antibiotics.
-
Enzyme Inhibition :
- The compound's ability to inhibit specific enzymes involved in metabolic pathways can be explored for therapeutic applications. For instance, inhibition of certain kinases or phosphatases could lead to potential treatments for diseases such as diabetes or cancer.
Material Science Applications
-
Organic Electronics :
- Due to its unique electronic properties, ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo can be investigated for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells. The incorporation of fluorinated groups can improve the stability and efficiency of these devices.
-
Polymer Chemistry :
- This compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications.
Case Studies and Research Findings
Numerous studies have been conducted on similar thiazolo-pyrimidine derivatives, providing insights into their potential applications:
Table 1: Summary of Research Findings on Thiazolo-Pyrimidine Derivatives
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Identified significant cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range. |
| Johnson et al. (2019) | Antimicrobial Properties | Demonstrated efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
| Lee et al. (2021) | Organic Electronics | Reported improved charge mobility in OLEDs when incorporating thiazolo-pyrimidine derivatives into the active layer. |
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse bioactivities and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
*Estimated based on molecular formulas.
Key Findings
Chlorine (in ) enhances antimicrobial efficacy, likely due to stronger electronegativity and hydrogen-bonding disruption . Methoxy Groups: The 2-methoxyphenyl group in the target compound balances solubility and aromatic interactions, whereas bulkier trimethoxy substituents () may hinder target binding despite improved solubility.
Synthetic Yields and Feasibility: Derivatives synthesized via Biginelli reactions (e.g., target compound, ) typically achieve yields of 50–70%, comparable to analogs like the 4-cyanobenzylidene compound (68% yield, ). Mannich bases () require additional steps, reducing overall yields but enhancing bioactivity.
Crystallographic and Electronic Properties: The target compound’s planar core (r.m.s. deviation = 0.100 Å) contrasts with nonplanar derivatives like the 2-acetoxybenzylidene analog, which exhibits dihedral angles of 7.97° between rings, affecting π-π stacking . Electron-withdrawing groups (e.g., CN in ) stabilize the thiazolo-pyrimidine core, while electron-donating groups (e.g., OMe in ) increase resonance effects.
Biological Performance: The 2-chlorophenyl Mannich base () shows promising broad-spectrum antimicrobial activity, outperforming the target compound (data pending). This suggests that secondary amine functionalization (e.g., morpholinomethyl) enhances target engagement.
Biological Activity
Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 452.5 g/mol . The presence of the fluorine atom is particularly noteworthy as it can significantly influence the compound's biological behavior .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation Reaction : The reaction begins with the condensation of 2-fluorobenzaldehyde and 2-methoxyphenylacetic acid to form an intermediate.
- Cyclization : This intermediate is cyclized with thiourea and ethyl acetoacetate under acidic conditions to yield the final product.
This method can be optimized using continuous flow reactors for industrial-scale production .
Anticancer Properties
Research indicates that compounds within the thiazolopyrimidine family exhibit potent anticancer activities. This compound has been shown to inhibit tumor cell proliferation effectively . The mechanism involves the disruption of specific molecular targets associated with cancer cell survival and replication.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
Inhibition studies reveal that this compound acts as an inhibitor of certain enzymes involved in critical metabolic pathways. For instance, it has been reported to inhibit protein kinase CK2, which is implicated in various cellular processes including cell proliferation and survival .
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes:
- Enzyme Inhibition : The compound may bind to active sites on enzymes such as protein kinases, leading to reduced activity and subsequent effects on cell signaling pathways.
- DNA Interaction : There is evidence suggesting that this compound can interact with DNA, potentially disrupting replication and transcription processes in cancer cells .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to ensure high yield and purity?
The synthesis typically involves a multi-step process, including condensation of thiazolo-pyrimidine precursors with substituted benzaldehydes. Key parameters include:
- Temperature control : Reactions often proceed at reflux (70–100°C) in polar aprotic solvents like DMF or ethanol .
- Catalysts : Acidic or basic catalysts (e.g., piperidine) facilitate imine bond formation during benzylidene incorporation .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures removes byproducts . Monitoring via TLC and HPLC ensures intermediate purity before final esterification .
Q. Which analytical techniques are most effective for structural confirmation?
A combination of spectroscopic and crystallographic methods is employed:
- NMR : ¹H/¹³C NMR assigns proton environments (e.g., benzylidene protons at δ 7.5–8.2 ppm) and confirms substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 422.46 for [M+H]⁺) .
- X-ray crystallography : SHELX-refined structures (e.g., monoclinic P21/n space group) resolve stereochemistry and bond lengths .
Q. What biological activities are associated with this thiazolo-pyrimidine derivative?
While direct data is limited, structurally analogous compounds exhibit:
- Anti-inflammatory activity : Inhibition of COX-2 via hydrophobic interactions with the enzyme’s active site .
- Anticancer potential : Apoptosis induction in tumor cell lines (e.g., MCF-7) through topoisomerase inhibition .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis via thiazole ring interactions .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
- Solubility : Limited aqueous solubility (logP ≈ 3.5) necessitates DMSO or ethanol for in vitro assays .
- Stability : Degradation under strong acidic/basic conditions requires pH-neutral buffers for biological testing .
- Crystallinity : High melting points (200–220°C) suggest solid-state stability, aiding storage .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves selectivity .
- Solvent optimization : Switching from ethanol to acetonitrile reduces ester hydrolysis during benzylidene formation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance imine condensation efficiency by 15–20% .
Q. What strategies are used to resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?
- 2D NMR (COSY, NOESY) : Differentiates geometric isomers (Z/E) by correlating benzylidene proton couplings .
- Dynamic HPLC : Separates diastereomers arising from chiral centers at the thiazole-pyrimidine junction .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to validate experimental data .
Q. How do substituent modifications at the 2- and 5-positions affect structure-activity relationships (SAR)?
Systematic studies on analogs reveal:
- 2-Fluorobenzylidene : Enhances metabolic stability via reduced CYP450-mediated oxidation .
- 5-Methoxyphenyl : Improves membrane permeability (logD = 2.8) compared to halogenated variants .
- Methyl at position 7 : Increases steric hindrance, reducing off-target receptor binding .
Q. What computational approaches are used to predict binding modes and pharmacokinetics?
- Molecular docking (AutoDock Vina) : Models interactions with COX-2 (PDB ID: 5KIR) to prioritize analogs with lower binding energies (< -9 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent hydrogen bonds .
- ADMET prediction (SwissADME) : Forecasts bioavailability (e.g., 75% intestinal absorption) and toxicity (AMES test negativity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
